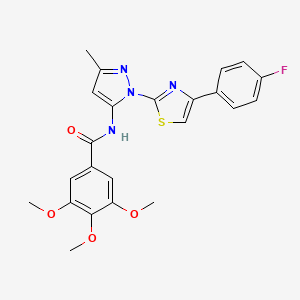

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide

Description

This compound features a pyrazole core substituted at the 1-position with a 4-(4-fluorophenyl)thiazol-2-yl group and at the 3-position with a methyl group. The 5-position of the pyrazole is linked to a 3,4,5-trimethoxybenzamide moiety.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O4S/c1-13-9-20(26-22(29)15-10-18(30-2)21(32-4)19(11-15)31-3)28(27-13)23-25-17(12-33-23)14-5-7-16(24)8-6-14/h5-12H,1-4H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSXQTWCGCPCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar thiazole derivatives have been found to interact with various biological targets, including enzymes like glucokinase. The role of glucokinase is to facilitate the conversion of glucose to glucose-6-phosphate, a critical step in glucose metabolism.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function or activity. For instance, some thiazole derivatives can inhibit enzyme activity, thereby altering biochemical pathways.

Biochemical Pathways

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial and antitumor effects. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Biological Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, mechanisms of action, and therapeutic potential against various diseases.

Chemical Structure and Properties

The compound has the following molecular formula: C20H16FN5OS, with a molecular weight of 393.44 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a trimethoxybenzamide group, which contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : In vitro studies demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines. For example, compounds with thiazole and pyrazole rings exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) .

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4d | 1.21 | MDA-MB-231 | VEGFR-2 inhibition, apoptosis |

| Sorafenib | 1.18 | MDA-MB-231 | VEGFR inhibition |

The mechanism by which these compounds exert their anticancer effects often involves:

- VEGFR Inhibition : Compounds like 4d demonstrated effective inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor), leading to reduced angiogenesis in tumors .

- Cell Cycle Arrest : Flow cytometry analysis showed that treatment with these compounds resulted in G1 and G2/M phase arrest in cancer cells, indicating a disruption in cell cycle progression .

- Apoptosis Induction : The pro-apoptotic effects were observed through increased levels of p53 and decreased mitochondrial membrane potential (MMP), suggesting activation of the intrinsic apoptotic pathway .

Study on Thiazole Derivatives

A study focusing on thiazole derivatives similar to this compound found that these compounds could significantly inhibit cancer cell proliferation and induce apoptosis. The results indicated that:

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. The thiazole and pyrazole rings in this compound suggest potential inhibition of inflammatory pathways. For example:

- Mechanism : Modulation of cytokine release and inhibition of inflammatory mediators.

- Case Study : In vitro assays demonstrated significant inhibition of TNFα release in macrophages, indicating potential use in managing inflammatory diseases.

Antimicrobial Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide has shown promising antimicrobial properties. Studies on related thiazole-pyrazole derivatives have indicated effectiveness against various pathogens.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 10a | E. coli | 62.5 |

| 10b | S. aureus | 31.25 |

| 10c | P. mirabilis | 125 |

The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

The compound's structural components may contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism : Inhibition of specific kinases involved in tumor growth.

- Case Study : Research has shown that pyrazole derivatives can significantly inhibit cancer cell proliferation in vitro.

Case Studies and Research Findings

Recent studies have synthesized various derivatives based on the core structure of this compound, evaluating their biological activities:

-

Study on Antimicrobial Efficacy :

- A series of thiazole-pyrazole derivatives were screened against common pathogens (E. coli, S. aureus).

- Findings indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial potency compared to unsubstituted analogs.

-

Evaluation of Anti-inflammatory Effects :

- In vitro assays demonstrated that compounds similar to this target exhibited significant inhibition of TNFα release in macrophages.

- This suggests a role in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiazole Derivatives

- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):

- Compound 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):

Benzamide-Modified Analogs

- N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide (): Replaces the trimethoxybenzamide with an acetamide group, reducing steric bulk and electron-donating effects.

- N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ():

Pyrazole Core Variations

- 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea (): Features a morpholino-thiophene hybrid instead of the thiazole-pyrazole system. The thiourea group introduces distinct electronic properties compared to the target’s benzamide .

Structural and Crystallographic Insights

Table 1. Key Structural Comparisons

Key Observations:

- Halogen Effects : Fluorine in the target compound likely enhances metabolic stability and electronegativity compared to chlorine in Compound 4 .

- Conformational Flexibility : Compounds 4 and 5 exhibit planar conformations except for one fluorophenyl group, suggesting similar rigidity to the target compound .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazole-thiazole core in this compound?

The pyrazole-thiazole scaffold can be synthesized via cyclocondensation of thiosemicarbazides or through nucleophilic substitution reactions. For example, thiazole rings are often formed by reacting α-halo ketones with thioureas or thioamides under basic conditions (e.g., K₂CO₃ in DMF) . Pyrazole cores are typically generated via cyclization of hydrazines with β-diketones or via 1,3-dipolar cycloaddition. The 4-fluorophenyl group can be introduced using 4-fluorobenzoyl chloride or via Suzuki coupling .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C) to confirm regiochemistry of substituents, particularly distinguishing between thiazole C-2 and C-4 positions.

- X-ray crystallography (using SHELXL for refinement) to resolve absolute stereochemistry and intermolecular interactions .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- IR spectroscopy to identify functional groups like amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What solvent systems and reaction conditions optimize yield in its synthesis?

Polar aprotic solvents like DMF or acetonitrile are preferred for nucleophilic substitutions (e.g., thiazole formation), often under reflux (80–120°C). Base catalysts like K₂CO₃ or Et₃N are used to deprotonate intermediates. For example, reports 70–80% yields using K₂CO₃ in DMF at room temperature for similar heterocycles. Microwave-assisted synthesis may reduce reaction times for cyclization steps .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?

SHELXL’s TWIN and BASF commands allow refinement of twinned data, while PART and SUMP address disordered regions. For high thermal motion, constraints (e.g., DFIX, SIMU) stabilize refinement. Validation tools like Coot and PLATON should cross-check hydrogen bonding and van der Waals interactions . A case study in achieved an R factor of 0.056 using these methods.

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting biological activity?

- Fluorine substitution : Replace the 4-fluorophenyl group with Cl, CF₃, or H to assess electronic effects on receptor binding .

- Methoxy variations : Modify 3,4,5-trimethoxybenzamide to test steric and hydrogen-bonding contributions (e.g., replace OMe with OH or smaller alkyl groups) .

- Bioisosteric replacements : Substitute the thiazole ring with 1,2,4-triazole or oxadiazole to evaluate heterocycle specificity .

Q. How can computational tools like Multiwfn analyze electronic properties to predict reactivity?

Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., the amide carbonyl as an electrophilic hotspot). Electron localization function (ELF) analysis reveals π-conjugation in the thiazole-pyrazole system. For tautomerism studies (e.g., thione ↔ thiol), Gibbs free energy differences can be computed using DFT (B3LYP/6-311+G**) .

Q. What experimental approaches validate tautomeric equilibria in solution versus solid state?

- Solid-state : Use X-ray crystallography to identify dominant tautomers (e.g., thione form stabilized by N–H···S hydrogen bonds) .

- Solution NMR : Compare ¹H shifts in DMSO-d₆ vs. CDCl₃; thiol tautomers show downfield SH peaks (~3–4 ppm), while thiones lack these .

- UV-Vis spectroscopy : Monitor λmax shifts in solvents of varying polarity to infer tautomer populations.

Methodological Notes

- Synthesis : Prioritize regioselective steps (e.g., protecting groups for pyrazole N-1) to avoid isomer contamination .

- Crystallography : Use SHELXD for phase problem solutions in twinned crystals .

- SAR : Combine in vitro assays (e.g., enzyme inhibition) with docking studies (AutoDock Vina) to correlate activity with substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.